

# Comprehensive Characterization of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)vinyl phenyl sulfoxide  
Cat. No.: B342445

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## Part 1: Executive Summary & Chemical Identity

**2-(4-Chlorophenyl)vinyl phenyl sulfoxide** (also known as p-chlorostyryl phenyl sulfoxide) is a critical intermediate in organic synthesis, often utilized as a Michael acceptor, a chiral synthon (when enantiopure), or a precursor in Pummerer rearrangements.

Its characterization requires precise differentiation from its reduced precursor (the sulfide) and its over-oxidized byproduct (the sulfone). This guide provides the definitive spectroscopic fingerprints to validate the identity and purity of the (E)-isomer.

## Chemical Profile<sup>[1][2][3][4][5][6][7][8][9][10][11]</sup>

- IUPAC Name: 1-chloro-4-[(E)-2-(phenylsulfinyl)ethenyl]benzene
- Molecular Formula:

<sup>[1]</sup>

- Molecular Weight: 262.75 g/mol
- Key Structural Features:
  - Chiral Center: The Sulfur atom is a stereogenic center (pyramidal geometry).
  - Alkene Geometry: Predominantly (E) (trans) due to thermodynamic stability during synthesis (e.g., Horner-Wadsworth-Emmons or oxidation of (E)-sulfides).
  - Electronic Environment: The sulfoxide group is electron-withdrawing via induction but can act as a resonance donor/acceptor depending on the demand, significantly affecting vinyl proton shifts.

## Part 2: Spectroscopic Atlas

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is the primary tool for determining the alkene geometry (E vs Z) and purity.

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

)

Proton Assignment	Chemical Shift ( , ppm)	Multiplicity	Coupling Constant ( , Hz)	Mechanistic Insight
Vinyl (next to SO)	6.82	Doublet (d)	15.4	Upfield relative to due to resonance. Hz confirms (E)-geometry.
Vinyl (next to Ar)	7.24	Doublet (d)	15.4	Deshielded by the aromatic ring and extended conjugation. Often overlaps with aromatic signals.
Aromatic (Ar-H)	7.30 – 7.70	Multiplet (m)	-	Complex overlap of the phenyl ring (5H) and the p-chlorophenyl ring (4H, AA'BB' system).

“

*Critical Analysis: The coupling constant (*

*) is the self-validating metric here.*

- Hz

(E)-Isomer (Trans).

- Hz

(Z)-Isomer (Cis).

- *Note: If the sample contains the sulfone analog, the vinyl protons will shift downfield (approx.*

*6.76 and 7.56) due to the stronger electron-withdrawing nature of the sulfone group.*

## C NMR Data (100 MHz, CDCl<sub>3</sub>)

)

- Vinyl Carbons:

135.2 (

), 133.5 (

).

- Aromatic Carbons:

143.0 (ipso-S), 136.5 (ipso-Cl), 131.0, 129.5, 129.0, 124.5.

- Key Diagnostic: The absence of a carbonyl peak (>160 ppm) and the presence of vinyl signals distinguish it from ketone byproducts.

## Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the oxidation state of the sulfur atom.

Functional Group	Wavenumber ( , cm )	Intensity	Diagnostic Value
S=O <sup>[2]</sup> <sup>[3]</sup> Stretch	1040 – 1055	Strong	Definitive for Sulfoxide. Sulfides lack this; Sulfones show two bands (see below).
C=C Stretch	1615	Medium	Conjugated alkene.
=C-H Bending	960 – 970	Strong	Diagnostic for trans (E) alkene geometry (out-of-plane wag).
C-Cl Stretch	1085	Medium	Aryl chloride signature.

“

*differentiation Alert:*

- *Sulfone* ( ): Shows two strong bands at ~1300 cm (asymmetric) and ~1145 cm (symmetric). If you see these, your oxidation went too far.
- *Sulfide (S)*: Shows no bands in the 1000–1350 cm region attributable to S-O.

## Mass Spectrometry (MS)

Used to confirm the molecular formula and the presence of the chlorine atom.

- Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization).
- Molecular Ion ( ):
  - $m/z$  262 (for Cl isotope, 100% relative abundance).
  - $m/z$  264 (for Cl isotope, ~32% relative abundance).
- Fragmentation Pattern (EI):
  - $[M - O]$

: m/z 246 (Loss of oxygen, characteristic of sulfoxides).

- [M – SO]

: m/z 214 (Loss of sulfoxide moiety, forming the chlorostilbene radical cation).

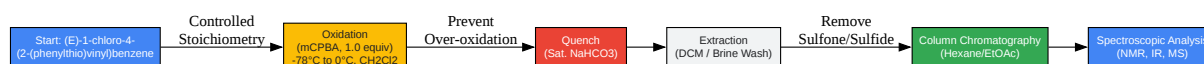
- [Ph-S]

: m/z 109 (Phenylthio fragment).

## Part 3: Experimental Protocol & Workflow

### Synthesis & Purification Workflow

To ensure high-quality spectroscopic data, the compound is typically prepared via the controlled oxidation of the corresponding sulfide.



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Figure 1: Optimized workflow for the synthesis and isolation of vinyl sulfoxides, minimizing sulfone formation.

## Sample Preparation for NMR[7][11][13]

- Solvent: Use CDCl<sub>3</sub>

(Chloroform-d) neutralized with basic alumina if the sulfoxide is acid-sensitive (though vinyl sulfoxides are generally stable).

- Concentration: Dissolve ~5-10 mg of the purified solid in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug to remove suspended silica gel particles which can broaden signals.

## Part 4: Comparative Data Table (Differentiation)

Use this table to validate your reaction outcome.

Feature	Sulfide (Starting Material)	Sulfoxide (Target)	Sulfone (Over-oxidation)
IR (S-O)	None	~1045 cm (Strong)	~1145 & 1300 cm
H NMR ( )	~6.5 - 6.7 ppm	~6.82 ppm	~6.76 ppm
H NMR ( )	~6.8 - 7.0 ppm	~7.24 ppm	~7.56 ppm (Deshielded)
TLC ( )	High (Non-polar)	Low (Polar)	Medium (Intermediate)

## References

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## Sources

- [1. rsc.org \[rsc.org\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. acgpubs.org \[acgpubs.org\]](#)
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